Cu–L Bond Dissociation Energy: (hfac)Cu(PMe₃) Exhibits the Highest Computed Bond Strength Among Four hfac-Based Cu(I) CVD Precursors
Density functional theory (DFT) calculations at the B3LYP level with 6-311+G(d) basis sets yielded gas-phase Cu–L heterolytic bond dissociation energies for the reaction Cu(hfac)L → Cu(hfac) + L. (hfac)Cu(PMe₃) displayed the highest value, 38.4 kcal mol⁻¹, compared with 33.6 kcal mol⁻¹ for (hfac)Cu(VTMS), 35.6 kcal mol⁻¹ for (hfac)Cu(η⁴-COD), and 32.1 kcal mol⁻¹ for (hfac)Cu(2-butyne) [1]. The NIST Chemical Kinetics Database reports an independently fitted value of 39.4 kcal mol⁻¹ for the PMe₃ adduct, corroborating the trend [2]. This represents a 14% increase in Cu–L bond strength relative to the most widely used industrial precursor (hfac)Cu(VTMS).
| Evidence Dimension | Cu–L heterolytic bond dissociation energy (kcal mol⁻¹) |
|---|---|
| Target Compound Data | 38.4 kcal mol⁻¹ (DFT); 39.4 kcal mol⁻¹ (NIST fit) |
| Comparator Or Baseline | (hfac)Cu(VTMS): 33.6; (hfac)Cu(η⁴-COD): 35.6; (hfac)Cu(2-butyne): 32.1 kcal mol⁻¹ |
| Quantified Difference | +4.8 kcal mol⁻¹ vs. (hfac)Cu(VTMS); +2.8 kcal mol⁻¹ vs. (hfac)Cu(COD); +6.3 kcal mol⁻¹ vs. (hfac)Cu(2-butyne) |
| Conditions | B3LYP/6-311+G(d) DFT calculations, gas phase, 0 K, no solvation or surface effects |
Why This Matters
Higher Cu–L bond energy translates to a higher thermal budget before premature ligand dissociation, enabling wider process windows for delivery-line temperature control and reducing the risk of gas-phase nucleation that fouls reactor walls and degrades film uniformity.
- [1] Cavallotti, C.; Gupta, V.; Sieber, C.; Jensen, K. F. Dissociation Reactions of CuI(hfac)L Compounds Relevant to the Chemical Vapor Deposition of Copper. Phys. Chem. Chem. Phys. 2003, 5 (13), 2818–2827. View Source
- [2] NIST Chemical Kinetics Database. Calculated Bond Dissociation Energies for Cu(hfac)L → Cu(hfac) + L (entries for VTMS: 33.6 kcal mol⁻¹; PMe₃: 39.4 kcal mol⁻¹; 2-Butyne: 32.1 kcal mol⁻¹; COD: 35.6 kcal mol⁻¹). View Source
